Product packaging for Deschloro Indoxacarb(Cat. No.:)

Deschloro Indoxacarb

Cat. No.: B1155603
M. Wt: 493.39
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Indoxacarb is a chemical analog of the insecticide Indoxacarb, which is a sodium channel blocker insecticide (SCBI) from the oxadiazine chemical class . Indoxacarb and its metabolites act as neurotoxins by selectively blocking voltage-gated sodium channels in insect nerve cells . This mechanism inhibits the flow of sodium ions, disrupting nerve impulse transmission and leading to paralysis and death in target pests . As a research compound, this compound is of significant interest for studying the structure-activity relationships of the indoxacarb family, its metabolic pathways, and the molecular basis of insect resistance . Researchers utilize this analog in investigations aimed at developing novel pest control agents and understanding the specific interactions at the sodium channel receptor site . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C₂₂H₁₈F₃N₃O₇

Molecular Weight

493.39

Synonyms

(S)-Methyl 2-((Methoxycarbonyl)(4-(trifluoromethoxy)phenyl)carbamoyl)-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate

Origin of Product

United States

Q & A

Q. What analytical methods are recommended for detecting and quantifying indoxacarb residues in agricultural matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for residue extraction and cleanup. For rice matrices, samples are purified using N-propyl ethylene diamine (PSA) and C18 adsorbents, followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of quantification (LOQ) of 0.01 mg/kg . Chiral liquid chromatography-tandem high-resolution mass spectrometry is recommended for enantiomer-specific analysis in rice, enabling differentiation between active and inactive forms of indoxacarb . Validation should include linearity checks (R² > 0.99) and recovery tests across spiked concentrations .

Q. How do environmental factors influence the degradation kinetics of indoxacarb in crops and soil?

Degradation rates depend on sunlight exposure, UV radiation, and soil composition. In tomato fruits, direct sunlight reduces indoxacarb residues by 88.7% within 24 hours, while UV radiation achieves 57.7% degradation under controlled conditions . Soil half-lives range from ≤18.8 days in copper-spiked soils to 1.12–1.31 days in rice fields, influenced by microbial activity and organic matter . Field studies should standardize sampling intervals (e.g., 0, 7, 14, 21 days post-application) and account for washing effects, which remove ~45.86% of residues in tomatoes .

Q. What statistical approaches are used to assess indoxacarb’s insecticidal efficacy in field trials?

Abbott’s formula (% control = 100×(X−Y)/X, where X = survival in untreated controls, Y = survival in treated samples) is standard for correcting natural mortality . Probit analysis (e.g., EPA Probit Analysis Program) calculates lethal concentrations (LC10, LC50) and resistance ratios. For example, LC50 values for Tuta absoluta ranged 0.20–17.9 mg/L across labs, requiring cross-lab validation to account for methodological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in indoxacarb residue data across heterogeneous matrices?

Discrepancies arise from matrix-specific cleanup protocols and detection limits. For example, soil samples often omit purification steps used for rice, increasing interference risks . To harmonize

  • Use matrix-matched calibration curves to correct recovery variations .
  • Validate chiral separation methods to address enantiomeric degradation differences (e.g., active R-enantiomer degrades faster than S-form) .
  • Apply probabilistic dietary risk models to integrate residue variability (e.g., STMR values) and population-specific consumption rates .

Q. What experimental designs are optimal for monitoring resistance evolution to indoxacarb in pest populations?

Baseline susceptibility studies require:

  • Field-collected insect populations (e.g., Spodoptera frugiperda) from diverse geographic regions .
  • Diagnostic concentrations (e.g., LC99) derived from dose-response curves to distinguish resistant alleles .
  • Cross-resistance screening with Bt proteins and other insecticides (e.g., metaflumizone) to identify metabolic pathways (e.g., cytochrome P450 upregulation) . Resistance frequencies >10% indicate urgent need for rotational pest management .

Q. How can degradation studies differentiate between abiotic and biotic pathways for indoxacarb in soil?

  • Abiotic factors: Conduct sterile soil experiments under controlled UV/sunlight exposure. Compare degradation rates with non-sterile soils to isolate microbial contributions .
  • Biotic factors: Measure microbial biomass (e.g., phospholipid fatty acid analysis) and enzyme activities (e.g., phosphatase) in copper-spiked soils; elevated copper (≤200 mg/kg) does not inhibit indoxacarb degradation, suggesting minor microbial involvement .
  • Metabolite tracking: Use HPLC-UV to detect intermediates like N-decarbomethoxyllated derivatives, which indicate hydrolysis pathways .

Q. What methodologies address uncertainties in dietary risk assessments for indoxacarb?

  • Deterministic models: Calculate Hazard Quotient (HQ = [NEDI/(ADI × BW)] × 100%), where NEDI (National Estimated Daily Intake) uses supervised trial median residues (STMR) and food processing factors (e.g., 54.14% reduction from washing) .
  • Probabilistic models: Incorporate residue variability (e.g., log-normal distributions) and consumer age/region stratification. For example, children exhibit the highest chronic exposure risk (HQ = 12–18%) due to higher rice consumption rates .
  • Sensitivity analysis: Identify dominant risk drivers (e.g., application rate, pre-harvest interval) using Monte Carlo simulations .

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